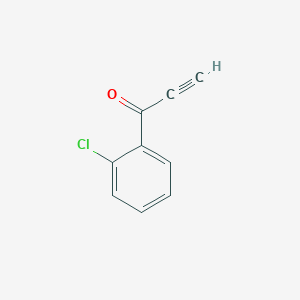

1-(2-Chlorophenyl)prop-2-yn-1-one

Description

1-(2-Chlorophenyl)prop-2-yn-1-one is an α,β-acetylenic ketone characterized by a terminal alkyne group adjacent to a carbonyl moiety and a 2-chlorophenyl substituent. This compound belongs to a broader class of arylpropynones, which are pivotal intermediates in organic synthesis, particularly in cycloaddition reactions and the construction of heterocyclic frameworks like indoles and pyrazoles . The 2-chloro substituent introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions, making it distinct from analogs with substituents at other positions (e.g., para or meta) or different functional groups (e.g., nitro, methoxy) .

Properties

IUPAC Name |

1-(2-chlorophenyl)prop-2-yn-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h1,3-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSQLTLIWQNTQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)prop-2-yn-1-one can be synthesized through various methods. One common approach involves the reaction of 2-chlorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at room temperature .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)prop-2-yn-1-one undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the propynone moiety to an alcohol group using reagents like sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Manganese dioxide in chloroform, heating for 3 hours.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Various nucleophiles in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted phenylpropynones.

Scientific Research Applications

1-(2-Chlorophenyl)prop-2-yn-1-one has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)prop-2-yn-1-one involves its interaction with various molecular targets. The propynone moiety can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Electronic Effects

The electronic nature and position of substituents on the phenyl ring significantly alter the properties of arylpropynones. Key analogs include:

Key Insight : The 2-chloro substituent creates steric hindrance near the carbonyl group, which can slow nucleophilic additions compared to para-substituted analogs. However, its electron-withdrawing nature accelerates reactions involving electrophilic intermediates .

Physical and Spectroscopic Properties

Melting Points :

- 1-(4-Methoxyphenyl)prop-2-yn-1-one: 108–110°C

- 1-(2-Chloro-3,4,5-trimethoxyphenyl)prop-2-yn-1-one: 80–124°C

- 1-(Naphthalen-2-yl)prop-2-yn-1-one: Not reported, but naphthyl analogs often exhibit higher melting points due to π-stacking .

¹H NMR Shifts :

- 1-(3-Nitrophenyl)prop-2-yn-1-one : Aromatic protons at δ 8.47 (s), 8.23 (dd), 7.92 (d), 7.60 (t) .

- 1-(4-Methoxyphenyl)prop-2-yn-1-one : Aromatic protons at δ 8.16 (d, J = 8.8 Hz), 6.99 (d, J = 8.8 Hz); methoxy at δ 3.92 .

- This compound (inferred) : Expected downfield shifts for ortho protons (δ ~7.5–8.0) due to deshielding by the Cl atom.

Biological Activity

Overview

1-(2-Chlorophenyl)prop-2-yn-1-one, also known as "Chlorophenyl propargyl ketone," is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a chlorophenyl group attached to a propargyl ketone moiety, which is significant for its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study demonstrated its ability to induce apoptosis in various cancer cell lines, particularly through the activation of caspase pathways. The compound's effectiveness was compared to established anticancer agents, revealing promising results.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5.0 | Induction of apoptosis via caspase activation |

| 5-Fluorouracil | 4.98 | Inhibition of DNA synthesis |

The mechanism by which this compound exerts its effects involves the following key processes:

- Caspase Activation : The compound activates caspases, which are critical enzymes in the apoptosis pathway.

- Mitochondrial Pathway : It influences mitochondrial membrane potential, leading to the release of pro-apoptotic factors.

Study on Lung Cancer Cells

In a recent study involving A549 human lung cancer cells, this compound showed significant cytotoxicity. The study utilized various concentrations to determine the IC50 value, establishing a direct correlation between dosage and cell viability reduction.

Findings:

- At a concentration of 20 µM, the compound significantly decreased cell viability and increased markers of apoptosis.

Comparative Analysis with Other Compounds

A comparative analysis with structurally similar compounds revealed that this compound was more effective than many analogs in inducing apoptosis in cancer cells.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | 5.0 | High |

| Compound A | 10.0 | Moderate |

| Compound B | 15.0 | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.